1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride
Overview
Description
PXS-5120A is a potent, irreversible fluoroallylamine inhibitor of Lysyl Oxidase-like 2/3 (LOXL2/3) with significant anti-fibrotic activity . This compound is highly selective for LOXL2, showing over 300-fold selectivity compared to LOX . It has been studied extensively for its potential therapeutic applications in fibrotic diseases, including liver and lung fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PXS-5120A involves the preparation of indole-based fluoroallylamine inhibitors. The key steps include the formation of the fluoroallylamine moiety and its subsequent attachment to the indole scaffold . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of PXS-5120A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: PXS-5120A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluoroallylamine moiety.
Substitution: Substitution reactions can occur at different positions on the indole scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of PXS-5120A with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
PXS-5120A has a wide range of scientific research applications:
Mechanism of Action
PXS-5120A exerts its effects by irreversibly inhibiting the activity of LOXL2/3. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of cross-links in extracellular matrix proteins such as collagen and elastin . This inhibition leads to a reduction in fibrosis and has potential therapeutic benefits in fibrotic diseases .
Comparison with Similar Compounds
LOXL2 Inhibitors: Other inhibitors of LOXL2 include compounds such as PXS-5153A and PXS-5382A.
LOXL3 Inhibitors: Similar compounds targeting LOXL3 include PXS-5153A and PXS-5382A.
Uniqueness of PXS-5120A: PXS-5120A is unique due to its high selectivity for LOXL2 over LOX and its potent anti-fibrotic activity.
Properties
IUPAC Name |
1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S.ClH/c1-14-21(15-5-4-6-18(11-15)31(29,30)25(2)3)19-12-16(22(27)28)7-8-20(19)26(14)13-17(23)9-10-24;/h4-9,11-12H,10,13,24H2,1-3H3,(H,27,28);1H/b17-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSRWJMEGVKWES-WPTDRQDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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